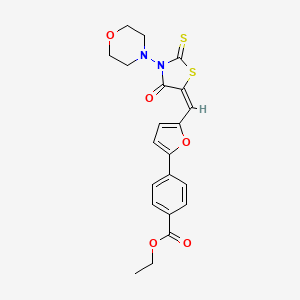

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate, commonly known as EDDOA, is a chemical compound used in scientific research. EDDOA is a derivative of thiazolidine-2,4-dione, a heterocyclic organic compound used in the synthesis of pharmaceuticals. EDDOA has shown promising results in various scientific studies, and its mechanism of action and physiological effects are still being explored.

Applications De Recherche Scientifique

Impurity Profile Characterization

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate, a glycoprotein IIb/IIIa antagonist, is studied for its impurity profile in the development of treatments for thrombotic disorders. A reversed-phase HPLC gradient separation was developed for separating byproducts in the bulk drug substance, leading to the characterization of most unknown byproducts occurring during synthesis and scale-up. This process is crucial for ensuring the purity and efficacy of the drug substance for chronic oral treatment of thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Bioactive Potentials of Related Compounds

Research into the bioactive potentials of compounds structurally related to this compound, derived from mollusks, has shown antioxidant and anti-inflammatory activities. These activities were quantified using various in vitro experiments, illustrating the compound's potential for developing therapeutic applications against oxidative stress and inflammation (Chakraborty & Joy, 2019).

Chemical Synthesis and Reactions

The compound's synthesis involves complex reactions, providing insights into the synthesis and reactions of related thiazolino[3,2‐a]pyrimidine carbinolamines. These studies reveal the compound's diverse synthetic pathways and potential for creating various bioactive molecules, highlighting the compound's importance in chemical synthesis research (Campaigne, Folting, Huffman, & Selby, 1981).

Cytotoxicity Assays

Research on 1,4,5-trisubstituted 1,2,3-triazoles structurally related to this compound demonstrates the importance of cytotoxicity assays in evaluating the potential therapeutic effects of new compounds. These studies involve spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assays to assess the bioactivity and potential therapeutic applications of these compounds (Ahmed et al., 2016).

Process Improvement for Related Compounds

The synthesis process of related compounds, such as Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, has been improved to simplify operation procedures and reduce production costs. This research underscores the importance of process optimization in the manufacture of pharmaceuticals and related compounds, aiming for higher yields and lower costs (Jing, 2003).

Propriétés

IUPAC Name |

ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyanilino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-3-22-14(18)13(17)15-11-9-10(5-6-12(11)21-2)16-7-4-8-23(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASVOUDHDQPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2935454.png)

![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)

![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)

![N-[2-(dimethylamino)ethyl]-1-(prop-2-yn-1-yl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2935460.png)

![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2935461.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2935462.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2935464.png)

![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)

![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)

amine](/img/structure/B2935475.png)